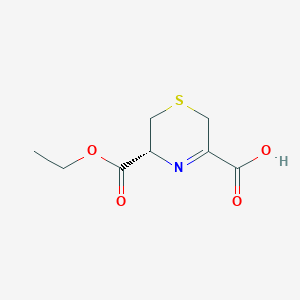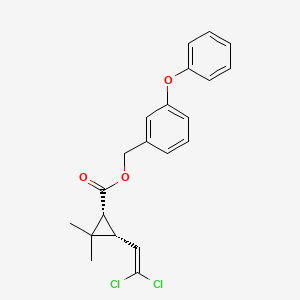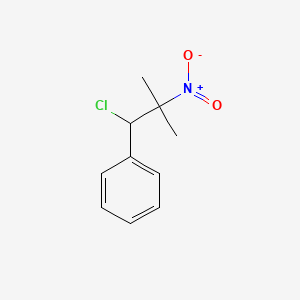
NAADP-AM
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nicotinic acid adenine dinucleotide phosphate acetoxymethyl ester (NAADP-AM) is a cell-permeant analog of nicotinic acid adenine dinucleotide phosphate (NAADP). NAADP is a potent calcium-mobilizing second messenger involved in various cellular processes. This compound facilitates the study of NAADP-mediated calcium signaling by allowing the compound to enter cells more easily .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nicotinic acid adenine dinucleotide phosphate acetoxymethyl ester involves the esterification of nicotinic acid adenine dinucleotide phosphate with acetoxymethyl groups. This modification enhances the compound’s cell permeability. The reaction typically involves the use of protecting groups and specific reaction conditions to ensure the stability and efficiency of the esterification process .
Industrial Production Methods
Industrial production of nicotinic acid adenine dinucleotide phosphate acetoxymethyl ester involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents, controlled reaction environments, and purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Nicotinic acid adenine dinucleotide phosphate acetoxymethyl ester primarily undergoes hydrolysis reactions within cells. Upon entering the cell, esterases cleave the acetoxymethyl groups, releasing the active nicotinic acid adenine dinucleotide phosphate .
Common Reagents and Conditions
The hydrolysis of nicotinic acid adenine dinucleotide phosphate acetoxymethyl ester is facilitated by cellular esterases under physiological conditions. The reaction does not require additional reagents as it relies on the enzymatic activity within the cell .
Major Products
The primary product of the hydrolysis reaction is nicotinic acid adenine dinucleotide phosphate, which then participates in calcium signaling pathways within the cell .
Scientific Research Applications
Nicotinic acid adenine dinucleotide phosphate acetoxymethyl ester is widely used in scientific research to study calcium signaling pathways. Its applications include:
Chemistry: Investigating the role of nicotinic acid adenine dinucleotide phosphate in various chemical reactions and processes.
Biology: Studying calcium signaling in different cell types, including lymphocytes and cardiac mesenchymal stromal cells
Medicine: Exploring the potential therapeutic applications of modulating nicotinic acid adenine dinucleotide phosphate-mediated calcium signaling in diseases such as cardiac disorders and immune-related conditions
Mechanism of Action
Nicotinic acid adenine dinucleotide phosphate acetoxymethyl ester exerts its effects by releasing nicotinic acid adenine dinucleotide phosphate upon hydrolysis by cellular esterases. Nicotinic acid adenine dinucleotide phosphate then binds to its receptors, such as two-pore channels (TPC1 and TPC2), on endo-lysosomal stores, triggering the release of calcium ions. This calcium release can be further amplified by the endoplasmic reticulum through calcium-induced calcium release mechanisms .
Comparison with Similar Compounds
Similar Compounds
Nicotinic acid adenine dinucleotide phosphate: The parent compound of nicotinic acid adenine dinucleotide phosphate acetoxymethyl ester, involved in calcium signaling.
Cyclic adenosine diphosphate ribose (cADPR): Another calcium-mobilizing second messenger with distinct signaling pathways.
Inositol trisphosphate (IP3): A well-known calcium-mobilizing second messenger that operates through different receptors and mechanisms.
Uniqueness
Nicotinic acid adenine dinucleotide phosphate acetoxymethyl ester is unique due to its cell-permeant nature, allowing it to bypass the challenges associated with delivering nicotinic acid adenine dinucleotide phosphate into cells. This property makes it a valuable tool for studying nicotinic acid adenine dinucleotide phosphate-mediated calcium signaling in various biological systems .
Properties
CAS No. |
1115066-04-0 |
|---|---|
Molecular Formula |
C₃₃H₄₄N₆O₂₆P₃ |
Molecular Weight |
1033.65 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(2S,5R)-6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide](/img/structure/B1144885.png)
![(1S)-1-(4-chlorophenyl)-6-methoxy-2-[4-[methyl-[[4-(4-methyl-3-oxopiperazin-1-yl)cyclohexyl]methyl]amino]phenyl]-7-propan-2-yloxy-1,4-dihydroisoquinolin-3-one;sulfuric acid](/img/structure/B1144894.png)
